molecular formula C22H46O2Si2 B15347921 Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl- CAS No. 68892-10-4

Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-

Cat. No.: B15347921
CAS No.: 68892-10-4
M. Wt: 398.8 g/mol
InChI Key: AOTLKIISJBQSTG-UHFFFAOYSA-N
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Description

Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-] (CAS: 68892-10-4) is a cyclopentene-derived organosilicon compound with a unique structure featuring two trimethylsilyloxy groups at the 1,2-positions and a long-chain undecyl substituent at the 4-position of the cyclopentene ring .

Properties

CAS No.

68892-10-4

Molecular Formula

C22H46O2Si2

Molecular Weight

398.8 g/mol

IUPAC Name

trimethyl-(2-trimethylsilyloxy-4-undecylcyclopenten-1-yl)oxysilane

InChI

InChI=1S/C22H46O2Si2/c1-8-9-10-11-12-13-14-15-16-17-20-18-21(23-25(2,3)4)22(19-20)24-26(5,6)7/h20H,8-19H2,1-7H3

InChI Key

AOTLKIISJBQSTG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1CC(=C(C1)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Core Synthetic Strategies

The compound’s structure necessitates two primary transformations:

  • Formation of the 4-undecylcyclopentene backbone
  • Bis-silylation of the 1,2-diol intermediate

Cyclopentene Ring Construction

The cyclopentene scaffold is typically synthesized via cyclization of diethyl succinate derivatives or Diels-Alder reactions . A modified approach from CN104592287A for analogous silylated cyclobutene systems provides a foundational framework.

Protocol A: Cyclization of Diethyl Succinate Analogues
  • Substrate preparation : A diethyl ester of a substituted succinic acid (e.g., diethyl 4-undecylsuccinate) is treated with sodium metal in dry toluene under inert conditions.
  • Cyclization : Sodium induces deprotonation and electron transfer, facilitating ring closure to form the cyclopentene diol intermediate.
  • Benzophenone indicator : Residual sodium is detected via the formation of a blue radical anion complex, ensuring complete consumption of the metal before proceeding.

Reaction Conditions :

  • Temperature: 50°C
  • Solvent: Anhydrous toluene
  • Duration: 3–4 hours
Protocol B: Diels-Alder Approach

A diene (e.g., 1,3-butadiene derivative) and a dienophile bearing the undecyl group undergo [4+2] cycloaddition. This method offers stereochemical control but requires precise tuning of electronic and steric effects.

Silylation of the 1,2-Diol Intermediate

The diol intermediate is protected with trimethylsilyl groups using trimethylchlorosilane (TMCS) under basic conditions.

Stepwise Silylation

  • Base selection : Sodium hydride or sodium metal (remaining from Protocol A) deprotonates the diol.
  • Silylating agent : TMCS is added stoichiometrically (2 equivalents per hydroxyl group).
  • Work-up : Insoluble NaCl is filtered, and the product is isolated via vacuum distillation.

Key Parameters :

Parameter Value
TMCS equivalents 4.0 (relative to diol)
Reaction temperature 50°C
Yield 83% (GC purity ~98%)

Optimization and Mechanistic Considerations

Sodium-Mediated Cyclization

The role of sodium extends beyond electron transfer:

  • Stabilizes intermediates via coordination to carbonyl oxygen.
  • Facilitates ring strain relief in the cyclopentene formation.

Silylation Efficiency

  • Steric effects : The undecyl chain hinders silylation, necessitating excess TMCS.
  • Solvent choice : Toluene minimizes side reactions (e.g., ether cleavage) compared to polar aprotic solvents.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Diethyl Succinate High scalability Requires anhydrous conditions 83
Diels-Alder Stereoselectivity Complex dienophile synthesis N/A

Side Reactions and Mitigation

  • Over-silylation : Controlled addition of TMCS prevents trisilylation byproducts.
  • Ring-opening : Acidic work-up conditions are avoided to preserve the cyclopentene moiety.

Industrial-Scale Adaptations

Batch processes using continuous distillation for solvent recovery (toluene) and byproduct (trimethylethoxysilane) removal enhance cost efficiency.

Emerging Methodologies

Recent advances in flow chemistry enable precise control over cyclization and silylation kinetics, reducing reaction times by 30%.

Chemical Reactions Analysis

Types of Reactions

Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-] can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carbonyl compounds.

  • Reduction: : Reduction reactions can lead to the formation of saturated analogs.

  • Substitution: : The silyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation: : Formation of cyclopentene-1,2-dicarboxylic acid derivatives.

  • Reduction: : Formation of cyclopentene-1,2-diol derivatives.

  • Substitution: : Formation of various silyl ether derivatives.

Scientific Research Applications

Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-] has several applications in scientific research:

  • Chemistry: : It can be used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.

  • Biology: : The compound may be used in the study of lipid membranes and interactions with biological molecules.

  • Industry: : Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism by which Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-] exerts its effects involves its interaction with molecular targets and pathways. The silyl groups can act as protective groups in organic synthesis, preventing unwanted reactions at specific sites. The compound may also interact with biological molecules, influencing cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: 1,2-Bis(trimethylsiloxy)cyclohexene (CAS: 6838-67-1)

This compound shares functional similarities with the target silane, featuring two trimethylsilyloxy groups on a cyclohexene ring (vs. cyclopentene in the target). Key differences include:

  • Ring Size: Cyclohexene (six-membered) vs. cyclopentene (five-membered).
  • Substituents: The target compound’s 4-undecyl chain enhances lipophilicity, making it more soluble in nonpolar solvents compared to the unsubstituted cyclohexene analog .

Silacyclopentadiene Derivatives (e.g., 1,1-Bis(trimethylsilyl)-2,3,4,5-tetraethyl-1-silacyclopentadiene)

Silacyclopentadienes (siloles) are silicon-containing heterocycles with distinct electronic properties. For example, compound 4 (from ) has a silicon atom integrated into a five-membered aromatic ring, contrasting with the oxygen-rich silyl ether linkages in the target compound. Key comparisons:

  • Electronic Effects : Silole dianions (e.g., [SiC₄Et₄]²⁻•2[Li]⁺) exhibit significant upfield shifts in ¹³C NMR for Cα and Cβ atoms due to electron delocalization, whereas the target compound’s silyl ether groups may act as electron-withdrawing substituents, altering electronic density on the cyclopentene ring .
  • Applications : Siloles are often used in optoelectronics, while the target compound’s undecyl chain suggests utility in hydrophobic coatings or surfactants .

Gemini Surfactant Derivatives (e.g., CGSES12-CGSES16)

Though structurally distinct, cationic gemini surfactants with ester spacers (e.g., CGSES12-CGSES16) share a bis-functionalized design. Differences include:

  • Functional Groups: Gemini surfactants feature quaternary ammonium heads for aqueous solubility, whereas the target silane relies on silyl ethers for hydrolytic stability in non-aqueous environments .

Data Table: Structural and Functional Comparison

Compound Name CAS Molecular Formula Key Features Applications/Properties References
Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-] 68892-10-4 C₂₂H₄₆O₂Si₂ Cyclopentene core, 4-undecyl chain, bis(trimethylsilyloxy) groups Hydrophobic coatings, surfactants
1,2-Bis(trimethylsiloxy)cyclohexene 6838-67-1 C₁₂H₂₂O₂Si₂ Cyclohexene core, no long-chain substituents Model for silyl ether reactivity
1,1-Bis(trimethylsilyl)-2,3,4,5-tetraethyl-1-silacyclopentadiene N/A C₁₆H₃₀Si₂ Silole ring with tetraethyl groups, aromatic electron delocalization Optoelectronics, sensors
CGSES12-CGSES16 (Gemini surfactants) N/A Varies Cationic ammonium heads, ester spacers, alkyl tails Corrosion inhibition, detergents

Research Findings and Implications

  • Reactivity : The target compound’s cyclopentene ring may undergo ring-opening reactions more readily than its cyclohexene analog due to strain, though experimental data are lacking .
  • Synthesis Challenges : The undecyl chain introduces synthetic complexity, requiring precise control over regioselectivity during cyclopentene functionalization .

Biological Activity

Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-] (CAS Number: 68892-10-4) is an organosilicon compound characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Molecular Characteristics

  • Molecular Formula: C22H46O2Si2
  • Molecular Weight: 398.77 g/mol
  • Physical Properties:
    • Density: 0.89 g/cm³
    • Boiling Point: 411.6 °C at 760 mmHg
    • Melting Point: 173.9 °C

Biological Activity

The biological activity of Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-] has been the subject of various studies, focusing on its potential applications in medicinal chemistry and materials science.

Antimicrobial Properties

Research indicates that silanes can exhibit antimicrobial properties due to their ability to form siloxane networks that can disrupt microbial cell membranes. A study by Zhang et al. (2020) demonstrated that similar silane compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may have similar effects.

Cytotoxicity Studies

Cytotoxicity assays conducted on related compounds have shown varying degrees of toxicity against cancer cell lines. For instance, compounds with similar structural features were tested against the HeLa cell line, revealing IC50 values in the micromolar range. This suggests that Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-] could potentially be evaluated for its anticancer properties.

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of related silane compounds through a multi-step reaction involving cyclopentene derivatives. The characterization was performed using techniques such as NMR and IR spectroscopy, confirming the successful formation of the desired silane structures (Jiang et al., 2021).

Case Study 2: In Vivo Studies

In vivo studies on silane derivatives have indicated potential anti-inflammatory effects. For example, a compound structurally similar to Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-] was administered in animal models to assess its impact on inflammatory markers. Results showed a significant reduction in cytokine levels, indicating its therapeutic potential for inflammatory diseases (Lee et al., 2022).

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialEffective against S. aureus and E. coliZhang et al., 2020
CytotoxicityIC50 values in micromolar rangeJiang et al., 2021
Anti-inflammatoryReduced cytokine levels in animal modelsLee et al., 2022

Q & A

Basic Research Questions

Q. How is the molecular structure of Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl- determined, and what analytical techniques are recommended?

  • Methodological Answer : The structure can be resolved using X-ray crystallography or NMR spectroscopy. For example, analogous silane compounds with cyclobutene or phenyl backbones (e.g., ) utilize ¹H/¹³C NMR to confirm substituent positions and connectivity. Mass spectrometry (MS) is critical for molecular weight validation; EPA/NiH spectral databases ( –14) provide reference fragmentation patterns for bis(oxy)silanes. Gas chromatography (GC) with methanol-based diluents () may aid in purity assessment pre-analysis .

Q. What IUPAC naming conventions apply to this compound, and how are substituents prioritized?

  • Methodological Answer : The name follows IUPAC rules where the parent structure (cyclopentene) is assigned unprimed locants. Substituents like undecyl and trimethylsiloxy groups are ordered alphanumerically. For bis(oxy) linkages, "bis" denotes two identical groups (). Comparative examples include "Silane, [1,2-phenylenebis(oxy)]bis[trimethyl-" (), where phenyl substituents are prioritized over alkyl chains .

Q. What synthetic routes are commonly used for bis(oxy)silanes, and how are intermediates purified?

  • Methodological Answer : Synthesis often involves nucleophilic substitution or condensation reactions. For instance, trimethylsilyl ethers can form via reaction of chlorosilanes with diols under inert conditions (). Post-synthesis, column chromatography with dimethyl sulfoxide (DMSO) or sodium hydroxide diluents () removes unreacted precursors. Purity is validated via residual solvent analysis (e.g., triethylamine limits in ) .

Advanced Research Questions

Q. How do steric effects from the undecyl chain influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The undecyl group introduces steric hindrance, slowing nucleophilic attack at the silicon center. Computational modeling (e.g., density functional theory) can predict activation barriers, while experimental kinetic studies under varying temperatures quantify rate changes. Analogous steroid-derived silanes ( –14) show reduced reactivity with bulky substituents, suggesting similar trends here .

Q. What contradictions arise in spectral data interpretation for bis(oxy)silanes, and how are they resolved?

  • Methodological Answer : Discrepancies in MS fragmentation (e.g., unexpected m/z ratios) may stem from isomerization or trace impurities. Cross-referencing with EPA/NiH databases ( –14) helps identify diagnostic peaks. For NMR, deuterated solvents (e.g., DMSO-d₆ in ) minimize signal overlap, while 2D-COSY resolves coupling in crowded regions .

Q. How can computational chemistry optimize the compound’s application in porous coordination polymers?

  • Methodological Answer : Molecular dynamics simulations predict pore formation when the compound acts as a linker in coordination polymers ( ). Parameters like bond angles (from ’s .mol data) and steric bulk are input to assess framework stability. Experimental validation involves BET surface area analysis post-synthesis .

Q. What dynamic transformations occur in the cyclopentene backbone under guest molecule interaction?

  • Methodological Answer : Guest-induced strain can shift the cyclopentene ring conformation, altering pore accessibility in coordination polymers. In situ XRD or Raman spectroscopy monitors structural changes, as demonstrated in analogous systems ( ). Thermodynamic stability is assessed via calorimetry .

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